
Application Note & Synthesis Protocol:
Morpholin-3-yl(morpholino)methanone

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
Morpholin-3-

yl(morpholino)methanone

CAS No.: 1316219-03-0

Cat. No.: B1400084

Get Quote

Abstract
This document provides a comprehensive guide for the synthesis of Morpholin-3-
yl(morpholino)methanone, a compound of interest in medicinal chemistry and drug

development. The protocol herein details a two-stage synthetic approach, commencing with the

preparation of the key intermediate, (S)-3-morpholinecarboxylic acid, from L-serine. This is

followed by a robust amide coupling procedure with morpholine to yield the final product. This

guide is intended for researchers, scientists, and professionals in drug development, offering

in-depth procedural details, mechanistic insights, and safety considerations.

Introduction
Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their

favorable physicochemical properties, including aqueous solubility and metabolic stability.[1]

The title compound, Morpholin-3-yl(morpholino)methanone, incorporates two morpholine

rings linked by an amide bond, presenting a unique chemical architecture for further

derivatization and biological screening. This application note outlines a reliable and
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reproducible synthetic protocol, beginning from readily available starting materials. The

synthesis is divided into two primary stages: the preparation of (S)-3-morpholinecarboxylic acid

and its subsequent amide coupling.

Synthetic Strategy Overview
The synthesis of Morpholin-3-yl(morpholino)methanone is achieved through a two-part

strategy. The initial phase involves the synthesis of the chiral building block, (S)-3-

morpholinecarboxylic acid, from L-serine. The second phase is the amide bond formation

between this carboxylic acid and a second molecule of morpholine.

Part 1: Synthesis of (S)-3-Morpholinecarboxylic Acid

Part 2: Amide Coupling
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Figure 1: Overall synthetic workflow for Morpholin-3-yl(morpholino)methanone.

Part 1: Synthesis of (S)-3-Morpholinecarboxylic Acid
This procedure is adapted from the method described in patent CN102617503A, which details

the synthesis from L-serine.[2]
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Reagent Grade Supplier

L-Serine ≥99% Sigma-Aldrich

tert-Butyl acetate Reagent Grade Fisher Scientific

Perchloric acid 70% in H₂O Merck

Chloroacetyl chloride ≥98% Acros Organics

Dichloromethane (DCM) Anhydrous, ≥99.8% Sigma-Aldrich

Sodium ethoxide ≥95% Sigma-Aldrich

Toluene Anhydrous, ≥99.8% Sigma-Aldrich

Aluminum trichloride Anhydrous, ≥99% Sigma-Aldrich

Sodium borohydride ≥98% Sigma-Aldrich

Methanol Anhydrous, ≥99.8% Sigma-Aldrich

Hydrogen chloride in methanol 1.25 M Sigma-Aldrich

Experimental Protocol
Step 1: Synthesis of L-serine tert-butyl ester

To a stirred solution of L-serine (10.5 g, 0.1 mol) in tert-butyl acetate (20 mL) at 0 °C, slowly

add a solution of perchloric acid (2 g in 5 mL of water).

Allow the reaction mixture to warm to room temperature and stir for 8 hours.

Wash the reaction mixture with 10 mL of water, followed by 10 mL of saturated ammonium

chloride solution.

Adjust the pH of the combined aqueous layers to 9-10 with potassium carbonate.

Extract the aqueous layer with dichloromethane (3 x 100 mL).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain L-serine tert-butyl ester as a faint yellow oil.
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Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

Dissolve the L-serine tert-butyl ester from the previous step in dichloromethane (50 mL).

Cool the solution to 0 °C and add a solution of chloroacetyl chloride (12.4 g, 0.11 mol) in

dichloromethane (20 mL) dropwise.

Allow the reaction to warm to room temperature and stir for 4 hours.

Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine

(50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-

chloroacetyl-L-serine tert-butyl ester.

Step 3: Synthesis of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester

Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene (100 mL).

At a temperature between 0-30 °C, add a toluene solution of sodium ethoxide (7.5 g, 0.11

mol) dropwise.

Heat the mixture and stir until the reaction is complete (monitored by TLC).

Quench the reaction with water, separate the layers, and wash the organic layer with brine.

Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the cyclized product.

Step 4: Synthesis of (S)-3-morpholinyl carboxylic acid tert-butyl ester

Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester in methanol (100 mL).

Cool the solution to between -10 and 0 °C.

Successively add aluminum trichloride (14.7 g, 0.11 mol) and sodium borohydride (4.2 g,

0.11 mol).

Allow the reaction to warm to room temperature and stir until completion.
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Wash the reaction mixture with water and dry the organic phase.

Concentrate under reduced pressure to yield the reduced product.

Step 5: Synthesis of (S)-3-morpholinecarboxylic acid

Dissolve the (S)-3-morpholinyl carboxylic acid tert-butyl ester in methanol (50 mL).

Add a methanol solution of hydrogen chloride (1.25 M) and stir at room temperature.

Monitor the reaction for the cleavage of the tert-butyl ester.

Concentrate the reaction mixture to obtain the hydrochloride salt of (S)-3-

morpholinecarboxylic acid.

Neutralize with a suitable base to obtain the free carboxylic acid.

Part 2: Amide Coupling to Yield Morpholin-3-
yl(morpholino)methanone
This part of the synthesis employs a standard amide coupling reaction, a widely used and

robust method in medicinal chemistry.[3] The use of HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

as a coupling agent is effective for forming amide bonds between carboxylic acids and amines.

[3]
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Reagent Grade Supplier

(S)-3-Morpholinecarboxylic

acid
Synthesized above -

Morpholine ≥99% Sigma-Aldrich

HATU ≥98% Combi-Blocks

DIPEA (N,N-

Diisopropylethylamine)
≥99% Sigma-Aldrich

Dichloromethane (DCM) Anhydrous, ≥99.8% Sigma-Aldrich
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Figure 2: Step-by-step workflow for the amide coupling reaction.

In a round-bottom flask, dissolve (S)-3-morpholinecarboxylic acid (1.0 eq) in anhydrous

dichloromethane.
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Add morpholine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

Cool the mixture to 0 °C in an ice bath.

Slowly add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Upon completion, dilute the reaction mixture with dichloromethane.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the pure

Morpholin-3-yl(morpholino)methanone.

Expected Yield and Characterization
The expected yield for the amide coupling step is typically in the range of 70-90%. The final

product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry

(HRMS) to confirm its structure and purity.

Safety and Handling
Perchloric acid: Strong oxidizing agent and corrosive. Handle with extreme care in a fume

hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat,

and safety glasses.

Chloroacetyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume

hood with appropriate PPE.

Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry

environment.
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HATU: Can be explosive under certain conditions. Handle with care and avoid shock or

friction.

DIPEA: Corrosive and flammable. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion
The synthetic protocol detailed in this application note provides a comprehensive and reliable

method for the preparation of Morpholin-3-yl(morpholino)methanone. By following the two-

part synthesis, researchers can access this valuable compound for further investigation in

various fields, particularly in the development of novel therapeutic agents. The use of standard

and well-documented chemical transformations ensures the reproducibility of this protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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